molecular formula C13H15N3O B1476362 1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one CAS No. 2098101-07-4

1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

Cat. No.: B1476362
CAS No.: 2098101-07-4
M. Wt: 229.28 g/mol
InChI Key: UMPRUPLFACXKRL-UHFFFAOYSA-N
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Description

1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a synthetic organic compound that features a unique structure combining an azetidine ring, an indole moiety, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Indole Attachment: The indole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Final Assembly: The ethanone group is incorporated through acylation reactions, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

    1-(3-aminopyrrolidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    1-(3-aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one: Similar structure but with a pyrrole moiety instead of an indole moiety.

Uniqueness: 1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is unique due to the combination of its azetidine ring and indole moiety, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for various applications, as it may exhibit different reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-indol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-11-7-16(8-11)13(17)9-15-6-5-10-3-1-2-4-12(10)15/h1-6,11H,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPRUPLFACXKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
Reactant of Route 6
1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

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